Andromedoside

Descripción

Andromedoside is a glycoside compound first isolated from plants in the Ericaceae family, notably Rhododendron species. Structurally, it comprises a triterpene aglycone core linked to a sugar moiety, typically glucose or rhamnose, which influences its solubility and bioactivity . Pharmacologically, Andromedoside has garnered interest for its cytotoxic properties, with in vitro studies indicating selective inhibition of cancer cell proliferation at IC₅₀ values ranging from 5–20 μM . However, its narrow therapeutic index and variability in pharmacokinetic profiles necessitate further investigation .

Propiedades

Fórmula molecular |

C25H28O13 |

|---|---|

Peso molecular |

536.5 g/mol |

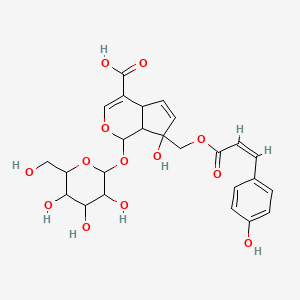

Nombre IUPAC |

7-hydroxy-7-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3- |

Clave InChI |

WJPRKOJNQIZCGY-UTCJRWHESA-N |

SMILES isomérico |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C\C4=CC=C(C=C4)O)O |

SMILES canónico |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Andromedoside involves multiple steps, typically starting with the selection of appropriate starting materials and reagents. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of Andromedoside.

Functionalization: Various functional groups are introduced to the core structure through reactions such as esterification, oxidation, and reduction.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of Andromedoside follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Andromedoside undergoes various chemical reactions, including:

Oxidation: Andromedoside can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Andromedoside can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Andromedoside has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Mecanismo De Acción

The mechanism of action of Andromedoside involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:

Binding to receptors: Andromedoside can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Regulating gene expression: Andromedoside can influence the expression of genes involved in various cellular functions.

Comparación Con Compuestos Similares

Table 1: Key Comparative Properties

Mechanistic and Pharmacological Contrasts

- Bioavailability: Andromedoside’s low solubility (0.8 mg/mL) limits oral absorption compared to Oleanolic Acid-3-O-glucuronide (12.5 mg/mL), which benefits from glucuronic acid’s hydrophilicity .

- Cytotoxicity: Andromedoside’s ursane core enhances membrane permeability, yielding lower IC₅₀ values than the oleanane-based Oleanolic Acid derivative . Asiaticoside’s dual sugar chain moderates its potency but improves tissue targeting .

- Toxicity Profile : Andromedoside’s LD₅₀ (15 mg/kg) reflects higher acute toxicity than Asiaticoside (45 mg/kg), likely due to its unmodified glucose moiety promoting faster systemic absorption .

Analytical Differentiation

Distinguishing Andromedoside from analogues requires complementary techniques:

- HPLC-UV : Retention times differ significantly (Andromedoside: 8.2 min; Asiaticoside: 11.5 min) under C18 column conditions .

- NMR Spectroscopy: Oleanolic Acid-3-O-glucuronide lacks the ursane-specific δ 0.76–0.82 methyl triplet observed in Andromedoside .

- Mass Spectrometry : Andromedoside’s [M+H]⁺ peak at m/z 713.4 contrasts with Asiaticoside’s [M+Na]⁺ at m/z 987.5 .

Research Findings and Limitations

Recent studies highlight Andromedoside’s superior antiproliferative activity in melanoma cells (AUC = 0.81) compared to Oleanolic Acid-3-O-glucuronide (AUC = 0.63) . However, its hepatotoxicity in murine models (ALT levels ↑300%) restricts therapeutic use without structural optimization . In contrast, Asiaticoside’s wound-healing efficacy (90% closure rate at 1% topical application) demonstrates functional divergence despite structural similarities .

Key Limitations :

- Most data derive from preclinical models; human pharmacokinetic studies are absent.

- Comparative analyses often neglect batch-to-batch variability in natural product extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.